![molecular formula C9H10N2O2 B573552 (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 178153-01-0](/img/structure/B573552.png)
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a quinoxaline derivative that has been synthesized using different methods. The compound has shown promising results in various studies, indicating its potential as a drug candidate.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. However, it has been suggested that the compound exerts its neuroprotective effects by inhibiting the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines, and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
Studies have shown that (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has various biochemical and physiological effects. The compound has been shown to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity. It has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is that it has been extensively studied, and its effects have been well-documented. However, one limitation is that the compound is not readily available, and its synthesis can be challenging.
Future Directions
There are several future directions for research on (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of novel synthetic methods for the compound. Another area of interest is the investigation of the compound's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different physiological systems.
Synthesis Methods
There are different methods of synthesizing (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one. One of the most commonly used methods involves the reaction between 2,3-dichloroquinoxaline and formaldehyde in the presence of sodium borohydride as a reducing agent. Another method involves the reaction between 2,3-dichloroquinoxaline and paraformaldehyde in the presence of sodium methoxide as a catalyst.
Scientific Research Applications
(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. The compound has been tested in various in vitro and in vivo models, including animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.
properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHTJWKQDOTLD-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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